molecular formula C18H22N4S B1449527 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine CAS No. 61325-71-1

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine

Cat. No.: B1449527
CAS No.: 61325-71-1
M. Wt: 326.5 g/mol
InChI Key: MDESDPDMUPPFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is a useful research compound. Its molecular formula is C18H22N4S and its molecular weight is 326.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind to dopamine and serotonin receptors, which are critical in regulating mood, cognition, and behavior . The interaction with these receptors involves the inhibition of dopamine D2 receptors and serotonin 5-HT2A receptors, leading to altered neurotransmitter levels in the brain. Additionally, this compound can modulate the activity of various enzymes involved in neurotransmitter synthesis and degradation, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to dopamine and serotonin receptors, it influences intracellular signaling cascades, leading to changes in cyclic AMP (cAMP) levels and protein kinase activity . These changes can alter gene expression patterns, affecting the production of proteins involved in neurotransmission and synaptic plasticity. Furthermore, this compound can modulate cellular metabolism by influencing glucose uptake and utilization in neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent effects on enzyme activity and gene expression. This compound binds to dopamine D2 and serotonin 5-HT2A receptors, inhibiting their activity and leading to decreased neurotransmitter release . Additionally, it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The changes in neurotransmitter levels and receptor activity ultimately lead to alterations in gene expression, affecting the synthesis of proteins involved in neurotransmission and synaptic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in receptor density and enzyme activity . These long-term effects are particularly relevant in the context of chronic treatment with this compound, as they can influence the overall efficacy and safety of the compound in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate neurotransmitter levels and receptor activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Animal studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to neurotransmitter metabolism. This compound can inhibit the activity of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, enhancing their signaling effects . Additionally, this compound can influence the activity of enzymes involved in the synthesis of neurotransmitters, further modulating neurotransmitter levels and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to reach its target receptors in the brain . Once inside the brain, it can bind to dopamine and serotonin receptors, influencing their activity and signaling effects . Additionally, this compound can be transported within cells by specific transporters, facilitating its distribution to different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized to the plasma membrane, where it can interact with dopamine and serotonin receptors . Additionally, it can be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it may influence the synthesis and processing of neurotransmitter receptors . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications, ensuring its proper distribution and function within cells .

Properties

IUPAC Name

2-ethyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4S/c1-3-13-12-14-17(22-10-8-21(2)9-11-22)19-15-6-4-5-7-16(15)20-18(14)23-13/h4-7,12,20H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDESDPDMUPPFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388830
Record name 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61325-71-1
Record name 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 3
Reactant of Route 3
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 4
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 5
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 6
Reactant of Route 6
2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.